molecular formula C12H14N2O2 B11886658 Methyl 7-amino-3-ethyl-1H-indole-5-carboxylate

Methyl 7-amino-3-ethyl-1H-indole-5-carboxylate

Cat. No.: B11886658
M. Wt: 218.25 g/mol
InChI Key: OXERBZQPYKPVFA-UHFFFAOYSA-N
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Description

Methyl 7-amino-3-ethyl-1H-indole-5-carboxylate is a compound belonging to the indole family, which is a significant class of heterocyclic compounds Indoles are known for their presence in various natural products and pharmaceuticals, making them crucial in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-amino-3-ethyl-1H-indole-5-carboxylate typically involves the esterification of indole-5-carboxylic acid. One common method includes the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the indole core

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes, utilizing catalysts to enhance yield and efficiency. The use of continuous flow reactors can also be employed to maintain consistent reaction conditions and improve scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-amino-3-ethyl-1H-indole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to convert nitro groups to amino groups or reduce other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like amines or alkyl halides under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce amines.

Scientific Research Applications

Methyl 7-amino-3-ethyl-1H-indole-5-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism by which Methyl 7-amino-3-ethyl-1H-indole-5-carboxylate exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, altering cellular pathways and leading to its observed biological effects . The exact pathways can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 7-amino-3-ethyl-1H-indole-5-carboxylate is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the amino group enhances its potential for forming hydrogen bonds, while the ethyl group can influence its hydrophobic interactions.

Properties

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

methyl 7-amino-3-ethyl-1H-indole-5-carboxylate

InChI

InChI=1S/C12H14N2O2/c1-3-7-6-14-11-9(7)4-8(5-10(11)13)12(15)16-2/h4-6,14H,3,13H2,1-2H3

InChI Key

OXERBZQPYKPVFA-UHFFFAOYSA-N

Canonical SMILES

CCC1=CNC2=C1C=C(C=C2N)C(=O)OC

Origin of Product

United States

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